1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features an indole, pyrimidine, pyridine, and piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling with the piperidine and pyridine moieties. Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, pyrimidine-based molecules, and piperidine-containing compounds. Examples include:
- 1H-indole-3-carbaldehyde
- 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile
- Thieno[3,2-d]pyrimidine derivatives .
Uniqueness
What sets 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide apart is its unique combination of multiple bioactive moieties within a single molecule. This structural complexity allows it to interact with a diverse range of biological targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(26-15-18-5-3-10-25-14-18)20-7-4-11-29(16-20)22-13-23(28-17-27-22)30-12-9-19-6-1-2-8-21(19)30/h1-3,5-6,8-10,12-14,17,20H,4,7,11,15-16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQUEEBMNLPTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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